molecular formula C7H14N4S B14096952 2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethan-1-amine

Cat. No.: B14096952
M. Wt: 186.28 g/mol
InChI Key: BUODRDPYHHLZEK-UHFFFAOYSA-N
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Description

2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethylthioacetic acid with hydrazine to form the corresponding hydrazide. This intermediate is then reacted with methyl isothiocyanate to form the triazole ring. The final step involves the alkylation of the triazole with ethylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and solvents that are easily recyclable can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used as a probe to study enzyme activities and protein interactions.

    Industry: Used in the development of new materials with specific properties, such as corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The ethylthio group can enhance the compound’s binding affinity to its targets, making it more effective in its biological applications.

Comparison with Similar Compounds

Similar Compounds

    Ethylamine: A simpler amine with similar nucleophilic properties.

    Ethanolamine: Contains both an amine and an alcohol functional group.

    2-(Methylthio)ethylamine: Similar structure but with a methylthio group instead of an ethylthio group.

Uniqueness

2-(5-(Ethylthio)-4-methyl-4H-1,2,4-triazol-3-yl)ethanamine hydrochloride is unique due to the presence of the triazole ring, which imparts specific chemical and biological properties. The ethylthio group further enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C7H14N4S

Molecular Weight

186.28 g/mol

IUPAC Name

2-(5-ethylsulfanyl-4-methyl-1,2,4-triazol-3-yl)ethanamine

InChI

InChI=1S/C7H14N4S/c1-3-12-7-10-9-6(4-5-8)11(7)2/h3-5,8H2,1-2H3

InChI Key

BUODRDPYHHLZEK-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(N1C)CCN

Origin of Product

United States

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